molecular formula C11H14BrNO B3186953 4-(4-Bromo-3-methylphenyl)morpholine CAS No. 1366131-48-7

4-(4-Bromo-3-methylphenyl)morpholine

Cat. No. B3186953
CAS RN: 1366131-48-7
M. Wt: 256.14
InChI Key: VYOUNZXSEMFEBK-UHFFFAOYSA-N
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Description

“4-(4-Bromo-3-methylphenyl)morpholine” is a chemical compound with the molecular formula C12H14BrNO2 . It has a molecular weight of 284.15 . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-3-methylphenyl)morpholine” is 1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The boiling point of “4-(4-Bromo-3-methylphenyl)morpholine” is predicted to be 424.5±45.0 °C and its density is predicted to be 1.434±0.06 g/cm3 .

Scientific Research Applications

Synthetic Routes and Chemical Design

One area of application for compounds related to 4-(4-Bromo-3-methylphenyl)morpholine is in the synthesis of pharmacologically active molecules. For example, the development of synthetic routes for rivaroxaban, an anticoagulant drug, involves the use of morpholine derivatives as intermediates. These processes demonstrate the importance of such compounds in the industrial synthesis of pharmaceuticals, showing their commercial value and scalability in manufacturing (Zhang Fu-li, 2012).

Pharmacological Interest

Morpholine and its derivatives, including those with brominated phenyl groups, have been explored for their broad spectrum of pharmacological activities. These activities span various therapeutic areas, including but not limited to anticancer, antimicrobial, and neuroprotective effects. A review of morpholine and pyran derivatives emphasizes the compound's significance in chemical design for diverse pharmacological activities, reflecting ongoing research into developing new therapeutic agents (M. Asif & M. Imran, 2019).

Analytical and Environmental Applications

In analytical chemistry, brominated compounds similar to 4-(4-Bromo-3-methylphenyl)morpholine are utilized in the development of fluorescent chemosensors. These chemosensors target a range of analytes, showcasing the versatility of brominated and morpholine-based compounds in detecting and quantifying environmental and biological substances. The design of these sensors leverages the electronic properties of the brominated phenyl group and the morpholine ring to achieve high selectivity and sensitivity (P. Roy, 2021).

Contribution to Organic Synthesis

Research into the regioselectivity of bromination reactions of unsymmetrical dimethylated pyridines, including studies on compounds structurally related to 4-(4-Bromo-3-methylphenyl)morpholine, highlights the compound's role in understanding and optimizing chemical synthesis processes. These findings are crucial for the development of more efficient synthetic strategies in organic chemistry, influencing the synthesis of complex molecules (Rajesh Thapa et al., 2014).

Safety and Hazards

Safety data sheets suggest that exposure to “4-(4-Bromo-3-methylphenyl)morpholine” should be avoided. If inhaled or ingested, medical attention should be sought immediately. It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

4-(4-bromo-3-methylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUNZXSEMFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-methylphenyl)morpholine

CAS RN

1366131-48-7
Record name 4-(4-bromo-3-methylphenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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